N-(4-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine
Description
The compound N-(4-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine is a quinoline derivative featuring a 6,7-dimethoxy-substituted quinoline core. Key structural elements include:
- A 4-ethylphenyl group at the 4-amine position, which contributes to hydrophobic interactions.
- The 6,7-dimethoxy groups on the quinoline ring, which may enhance electron density and influence binding to biological targets.
Properties
IUPAC Name |
[4-(4-ethylanilino)-6,7-dimethoxyquinolin-2-yl]-(3-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3/c1-5-18-8-10-19(11-9-18)27-21-14-23(26(30)29-12-6-7-17(2)16-29)28-22-15-25(32-4)24(31-3)13-20(21)22/h8-11,13-15,17H,5-7,12,16H2,1-4H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYEXVMAGTWSDHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=CC(=NC3=CC(=C(C=C32)OC)OC)C(=O)N4CCCC(C4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. The starting materials often include 4-ethylphenylamine, 6,7-dimethoxyquinoline, and 3-methylpiperidine. The synthetic route may involve the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.
Substitution Reactions:
Amide Bond Formation: The final step involves the formation of an amide bond between the quinoline derivative and 3-methylpiperidine using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Below is a comparative analysis of the target compound with structurally related quinoline/quinazoline derivatives from the evidence:
Key Findings
Substituent Effects on Activity :
- Methoxy Groups : The 6,7-dimethoxy configuration in the target compound is shared with compounds 89 and 9g, which are associated with epigenetic modulation (e.g., EZH2/G9a inhibition). In contrast, 5,6,7-trimethoxy derivatives (e.g., 7e) exhibit stronger cytotoxicity, suggesting that additional methoxy groups enhance anticancer potency .
- 2-Position Modifications : The target’s 3-methylpiperidine-1-carbonyl group differs from diazepane (9g) or piperazinyl (89) substituents. The carbonyl group may improve solubility compared to direct amine linkages but could reduce binding affinity due to steric hindrance .
Scaffold Differences: Quinazoline derivatives (e.g., DMQCa) replace the quinoline nitrogen with a second aromatic nitrogen, altering electronic properties. These compounds are often prioritized for boron neutron capture therapy due to carborane substituents .
Physicochemical and Pharmacokinetic Considerations
| Property | Target Compound | Compound 7e | Compound 9g |
|---|---|---|---|
| Lipophilicity (LogP) | Moderate (ethylphenyl) | High (benzoylphenyl) | Moderate (methylpiperidinyl) |
| Solubility | Improved (carbonyl group) | Low (trimethoxy, bulky aryl) | Moderate (diazepane flexibility) |
| Synthetic Yield | Not reported | 40–60% | 69% |
Research Implications
- Target Compound Optimization : Replacing the 3-methylpiperidine-1-carbonyl with a diazepane moiety (as in 9g) could enhance target binding flexibility. Alternatively, introducing a third methoxy group might boost cytotoxicity .
- Biological Screening : Prioritize assays for epigenetic targets (EZH2, G9a) and cancer cell lines (e.g., MCF-7, A2780) based on structural analogs’ activities .
Biological Activity
N-(4-ethylphenyl)-6,7-dimethoxy-2-(3-methylpiperidine-1-carbonyl)quinolin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula . Its structure includes a quinoline core substituted with an ethylphenyl group, methoxy groups, and a piperidine derivative. The presence of these functional groups contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, related compounds have shown efficacy against various cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A-549 | 0.02 | Apoptosis induction |
| Compound B | MCF7 | 0.06 | Cell cycle arrest |
| This compound | HCT-116 | TBD | TBD |
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential interactions with neurotransmitter systems. Preliminary binding studies indicate that it may exhibit affinity for dopamine receptors, particularly D2 and D3 subtypes. This could implicate it in modulating dopaminergic pathways relevant to conditions like schizophrenia and Parkinson’s disease.
Radioligand Binding Studies
Radioligand binding assays have been employed to assess the binding affinity of the compound at various receptors. For instance, studies on related compounds indicate high-affinity binding at dopamine D3 receptors with selectivity over D2 receptors. Such binding profiles are crucial for developing therapeutics targeting neuropsychiatric disorders.
Table 2: Binding Affinities at Dopamine Receptors
| Compound Name | Receptor Type | Ki (nM) |
|---|---|---|
| Compound C | D3 | 0.2 |
| Compound D | D2 | >5000 |
Study 1: In Vitro Evaluation
A study conducted on a series of quinoline derivatives, including this compound, demonstrated promising results in inhibiting tumor growth in vitro. The study utilized various concentrations to determine the IC50 values across different cancer cell lines.
Study 2: In Vivo Assessment
In vivo studies are necessary to further elucidate the therapeutic potential of this compound. Animal models treated with similar quinoline derivatives showed reduced tumor sizes and improved survival rates compared to control groups, indicating a need for further exploration into dosage and administration routes.
Q & A
Q. What methods are critical for identifying the compound’s primary molecular targets and mechanisms of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
